Arbaclofen, also known as (R)-Baclofen, is the active R-enantiomer of baclofen, a racemic gamma-aminobutyric acid (GABA) analog. [] It is classified as a selective GABAB receptor agonist, exhibiting a 100- to 1000-fold greater specificity for the GABAB receptor compared to the S-enantiomer and about 5-fold greater potency compared with racemic baclofen. [, ] Arbaclofen is an important subject of scientific research due to its potential therapeutic applications in various neurological and sensory processing conditions, including spasticity, autism spectrum disorders (ASD), and gastroesophageal reflux disease (GERD). [, , , , , , , ]
Arbaclofen exerts its effects by selectively binding to and activating GABAB receptors. [, , , , , , , , ] Activation of these receptors leads to downstream cellular effects, primarily through the modulation of potassium and calcium channels. [] This modulation results in neuronal inhibition, reducing neuronal excitability and subsequently impacting various physiological processes. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5